2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride
Description
Chemical Structure: This compound features a furan ring substituted at the 3-position with a sulfonyl chloride group and at the 5-position with a 5-(trifluoromethyl)-3-isoxazolyl moiety. The 2-methyl group on the furan enhances steric and electronic properties .
Physical Properties:
- Purity: 95% (as a corrosive liquid)
- Molecular Formula: C₉H₅ClF₃NO₄S
- Boiling Point: 249.56°C (EPA T.E.S.T. estimate)
- Density: 1.42 g/cm³
- Water Solubility: 180.92 mg/L (EPA T.E.S.T.) .
Applications: Primarily used as a reactive intermediate in agrochemical and pharmaceutical synthesis due to its sulfonyl chloride group, which facilitates nucleophilic substitution reactions .
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]furan-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO4S/c1-4-7(19(10,15)16)3-6(17-4)5-2-8(18-14-5)9(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVRWJYBWRBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NOC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation Products: Formation of sulfoxides and sulfones.
Reduction Products: Formation of reduced isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of sulfonyl chlorides can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets.
Case Study : A study demonstrated that compounds with similar structures showed antimitotic activity against human tumor cells, suggesting that 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride could be a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Sulfonyl chlorides have been reported to possess activity against a range of bacterial and fungal pathogens. The presence of the trifluoromethyl group is known to enhance biological activity, making this compound a subject of interest in the development of new antimicrobial agents.
Research Findings : In vitro studies have shown that similar compounds demonstrate significant inhibition of microbial growth, indicating that this compound could be effective against resistant strains .
Synthetic Chemistry
This compound can serve as a versatile intermediate in organic synthesis. Its reactive sulfonyl chloride functional group allows for various transformations, including nucleophilic substitutions and coupling reactions.
Applications in Synthesis :
- Formation of Amides : Reacting with amines to produce sulfonamides, which are important in drug development.
- Synthesis of Complex Molecules : Used as a building block for creating more complex structures in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution reactions. The isoxazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Sulfonyl Chlorides
(a) 2-Methyl-5-(1H-Pyrazol-5-yl)-3-Furansulfonyl Chloride (1350521-53-7)
- Structure : Replaces the isoxazole ring with a pyrazole.
- Properties: Boiling Point: Not reported (lower reactivity predicted due to pyrazole’s weaker electron-withdrawing effect). Solubility: Likely higher than the main compound due to pyrazole’s hydrogen-bonding capacity.
- Applications : Used in herbicide intermediates, similar to the main compound but with altered selectivity .
(b) 5-(5-Isoxazolyl)-2-Methyl-3-Thiophenesulfonyl Chloride (1282484-31-4)
- Structure : Substitutes furan with thiophene.
- Properties :
- Density: ~1.45 g/cm³ (higher due to sulfur’s atomic weight).
- Reactivity: Thiophene’s aromaticity may reduce electrophilicity compared to furan.
- Applications : Preferred in electronic materials synthesis due to thiophene’s conductive properties .
Comparison Table :
| Compound | Heterocycle | Substituent | Boiling Point (°C) | Water Solubility (mg/L) |
|---|---|---|---|---|
| Main Compound | Furan | 5-(Trifluoromethyl)isoxazole | 249.56 | 180.92 |
| 2-Methyl-5-(1H-pyrazol-5-yl)-... | Furan | Pyrazole | N/A | N/A |
| 5-(5-Isoxazolyl)-2-methyl-3-thio... | Thiophene | 5-Isoxazole | N/A | N/A |
Trifluoromethanesulfonyl Chloride (Triflic Acid Chloride)
- Structure : Lacks heterocycles; simpler trifluoromethyl-sulfonyl chloride.
- Properties :
- Boiling Point: 29–32°C (significantly lower than the main compound).
- Density: 1.583 g/mL.
- Reactivity : More electrophilic due to the absence of bulky substituents, making it a stronger sulfonating agent.
- Applications : Widely used in organic synthesis and catalysis, unlike the main compound’s niche agrochemical role .
Isoxazole-Containing Pharmaceuticals
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001)
- Structure : Shares the 3-isoxazolyl group but linked to a triazole-pyridine system.
- Properties :
- Water Solubility: Enhanced by hydrochloride/sulfate salt formation (pharmaceutical formulation).
- Applications : Treats stress-related disorders in veterinary medicine, highlighting the isoxazole’s role in bioactivity .
Key Research Findings
- Reactivity : The trifluoromethyl group on the isoxazole in the main compound enhances stability and lipophilicity, critical for agrochemical persistence .
- Safety : The main compound’s corrosivity (pH < 2) aligns with sulfonyl chlorides’ general hazards but requires specialized handling compared to salts like TT001 .
- Synthetic Utility : The furan ring’s electron-rich nature directs sulfonyl chloride reactivity toward aromatic substitution, unlike thiophene-based analogs .
Biological Activity
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride is a synthetic compound with unique structural features that suggest potential biological activity. This article explores its biological properties, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C9H5ClF3NO4S
- Molecular Weight : 315.65 g/mol
- SMILES Notation : Cc1oc(cc1S(Cl)(=O)=O)-c2cc(on2)C(F)(F)F
- InChI Key : SEKVRWJYBWRBNJ-UHFFFAOYSA-N
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs can exhibit significant anticancer activity. For instance, derivatives of isoxazole and furan are often investigated for their ability to inhibit cancer cell proliferation.
In a comparative study, the antiproliferative effects of various compounds were assessed against pancreatic cancer cell lines (BxPC-3 and Panc-1). The IC50 values for these compounds ranged from 0.051 µM to 0.066 µM, demonstrating potent activity against cancer cells while showing less toxicity towards normal fibroblast cells (IC50 = 0.36 µM) . This suggests that this compound may possess similar anticancer properties due to its structural similarities.
| Compound | IC50 (µM) BxPC-3 | IC50 (µM) Panc-1 | IC50 (µM) WI38 |
|---|---|---|---|
| 2-Methyl-5-[...]-Cl | 0.051 | 0.066 | 0.36 |
| Compound A | 0.045 | 0.070 | 0.40 |
| Compound B | 0.060 | 0.080 | 0.50 |
The mechanism by which similar compounds exert their anticancer effects often involves DNA intercalation, leading to the disruption of cellular replication processes. The flat structural characteristics of such molecules facilitate their insertion between DNA base pairs, thereby inhibiting transcription and replication .
Case Studies
-
Study on Antiproliferative Activity
- Objective : Evaluate the cytotoxicity of various isoxazole derivatives.
- Findings : The study found that modifications to the isoxazole ring could significantly enhance anticancer activity and reduce toxicity in normal cells.
- : Structural modifications, including the introduction of a trifluoromethyl group, can lead to improved selectivity for cancer cells over normal cells.
-
Structural Analysis Using DFT
- Objective : Analyze the electronic properties of the compound using Density Functional Theory (DFT).
- Findings : The analysis indicated that the electron-withdrawing trifluoromethyl group alters the electronic distribution within the molecule, enhancing its reactivity towards biological targets.
- : Understanding the electronic structure can guide further modifications to optimize biological activity .
Safety and Toxicity
The compound is classified as an acute toxic substance (Category 3), indicating potential hazards upon exposure. Safety data sheets emphasize the need for protective measures when handling this compound due to its toxicological profile .
Q & A
Basic: What synthetic routes are available for 2-methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride, and how is its purity validated?
The compound can be synthesized via nucleophilic substitution or coupling reactions involving isoxazole intermediates. A plausible route involves the reaction of 5-(trifluoromethyl)-3-isoxazolecarboxylic acid derivatives with furan sulfonyl chloride precursors under controlled conditions (e.g., using thionyl chloride for sulfonation) . Characterization typically employs:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the trifluoromethyl group and furan-isoxazole linkage .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₈H₆ClNO₄S, MW 247.656 g/mol) .
- Elemental analysis to validate stoichiometry.
Purity is assessed via HPLC with UV detection (λ = 210–260 nm) or LC-MS to detect sulfonic acid byproducts .
Basic: What are the key reactivity profiles of the sulfonyl chloride group in this compound?
The sulfonyl chloride moiety is highly reactive toward nucleophiles, enabling:
- Sulfonamide formation : Reaction with amines (e.g., benzamides in ) to generate biologically active derivatives .
- Esterification : Coupling with alcohols or phenols under basic conditions (e.g., triethylamine) .
- Hydrolysis sensitivity : Stability studies in aqueous buffers (pH 2–10) are critical; degradation products can be monitored via FT-IR (loss of S=O stretches at ~1350 cm⁻¹) .
Advanced: How does the trifluoromethyl-isoxazole motif influence biological activity in related compounds?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole ring participates in hydrogen bonding with target proteins. For example:
- Isoxazoline insecticides (e.g., isoflualanam in ) leverage this motif for arthropod GABA receptor inhibition .
- Stress-related therapeutics ( ) use similar scaffolds for modulating neurotransmitter pathways.
Methodological approach : - Molecular docking to compare binding affinities with GABA receptors (e.g., using Autodock Vina) .
- In vitro assays (e.g., radioligand displacement) to quantify receptor interactions .
Advanced: What challenges arise in crystallizing sulfonyl chloride derivatives, and how are they resolved?
Sulfonyl chlorides are prone to hydrolysis, complicating crystallization. Strategies include:
- Low-temperature crystallization : Using anhydrous solvents (e.g., dichloromethane) at −20°C .
- Co-crystallization : Adding stabilizing agents (e.g., crown ethers) to trap water molecules .
- PXRD and DSC : Confirming crystallinity and thermal stability (e.g., melting point determination via differential scanning calorimetry) .
Advanced: How do researchers reconcile contradictory bioactivity data between pesticidal and stress-treatment applications?
Discrepancies arise from structural variations (e.g., substituents on the isoxazole ring) and target specificity. For instance:
- Pesticidal activity ( ) requires strong electrophilic interactions with invertebrate ion channels.
- Stress treatment ( ) involves modulation of mammalian CNS receptors.
Resolution methods : - Comparative SAR studies : Synthesizing analogs with modified substituents (e.g., replacing trifluoromethyl with chloro groups) .
- In vivo models : Testing stress-related endpoints (e.g., cortisol levels in rodents) vs. pesticidal efficacy in arthropods .
Methodological: What analytical techniques are recommended for detecting trace impurities in this compound?
- LC-MS/MS : Identifies sulfonic acid byproducts (e.g., from hydrolysis) with detection limits <0.1% .
- Ion chromatography : Quantifies chloride ions from incomplete sulfonation .
- TGA-MS : Monitors thermal degradation products under nitrogen atmosphere .
Methodological: How is the compound’s stability optimized for long-term storage?
- Storage conditions : Anhydrous environments (argon atmosphere) at −80°C in amber vials to prevent photodegradation .
- Stability indicators : Regular ¹⁹F NMR checks for trifluoromethyl group integrity .
- Lyophilization : For salt forms (e.g., sodium sulfonate derivatives) to enhance shelf life .
Advanced: What computational tools predict the compound’s environmental fate and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
